molecular formula C11H14N4O5 B15133739 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-

4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-

Cat. No.: B15133739
M. Wt: 282.25 g/mol
InChI Key: UARMJKZKJMKAKU-UVOYDWOXSA-N
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Description

4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of an amino group and a ribofuranosyl moiety further enhances its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under acidic conditions . Another approach involves the cyclization of appropriate precursors, such as 5-formyl-4-methylaminopyrimidines, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. As a purine nucleoside analogue, it can inhibit DNA synthesis and induce apoptosis in cancer cells. This compound targets enzymes involved in nucleotide metabolism, thereby disrupting cellular processes essential for tumor growth and proliferation .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,4-7,10,16-18H,3H2,(H2,12,14,19)/t4?,5-,6-,7-,10-/m1/s1

InChI Key

UARMJKZKJMKAKU-UVOYDWOXSA-N

Isomeric SMILES

C1=CN(C2=NC(=N)NC(=O)C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C2=NC(=N)NC(=O)C21)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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